molecular formula C16H14N4OS3 B1225060 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide

2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide

Cat. No.: B1225060
M. Wt: 374.5 g/mol
InChI Key: DFAFLKGFRRZSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide is a complex organic compound that features a benzothiazole moiety Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Knoevenagel condensation reaction, where 2-mercaptobenzothiazole reacts with an aldehyde in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological targets, including DNA gyrase and dihydrofolate reductase .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-bromophenyl)hydrazinecarbothioamide
  • 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-cyclohexylhydrazinecarbothioamide
  • 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2-methyl-2-propenyl)hydrazinecarbothioamide

Uniqueness

What sets 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the benzothiazole and phenylhydrazinecarbothioamide moieties allows for a wide range of interactions with biological targets, making it a versatile compound in research applications .

Properties

Molecular Formula

C16H14N4OS3

Molecular Weight

374.5 g/mol

IUPAC Name

1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C16H14N4OS3/c21-14(19-20-15(22)17-11-6-2-1-3-7-11)10-23-16-18-12-8-4-5-9-13(12)24-16/h1-9H,10H2,(H,19,21)(H2,17,20,22)

InChI Key

DFAFLKGFRRZSKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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